Cas no 1042582-15-9 (N-[1-(pyridin-3-yl)ethyl]thiolan-3-amine)

N-[1-(pyridin-3-yl)ethyl]thiolan-3-amine is a heterocyclic amine compound featuring a pyridine and thiolane moiety, offering versatile reactivity for pharmaceutical and chemical synthesis applications. Its structure combines a nitrogen-rich pyridinyl group with a sulfur-containing thiolane ring, enabling dual functionality as a building block in medicinal chemistry and ligand design. The compound’s rigid yet flexible framework facilitates selective modifications, making it valuable for developing bioactive molecules or catalysts. Its balanced lipophilicity and potential for hydrogen bonding enhance its utility in drug discovery, particularly for targeting CNS or enzyme inhibition. The presence of both aromatic and aliphatic systems allows for tailored derivatization, supporting diverse research and industrial applications.
N-[1-(pyridin-3-yl)ethyl]thiolan-3-amine structure
1042582-15-9 structure
Product Name:N-[1-(pyridin-3-yl)ethyl]thiolan-3-amine
CAS No:1042582-15-9
MF:C11H16N2S
MW:208.323141098022
CID:5166400
PubChem ID:43181678
Update Time:2026-03-04

N-[1-(pyridin-3-yl)ethyl]thiolan-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinemethanamine, α-methyl-N-(tetrahydro-3-thienyl)-
    • n-(1-(Pyridin-3-yl)ethyl)tetrahydrothiophen-3-amine
    • N-[1-(pyridin-3-yl)ethyl]thiolan-3-amine
    • Inchi: 1S/C11H16N2S/c1-9(10-3-2-5-12-7-10)13-11-4-6-14-8-11/h2-3,5,7,9,11,13H,4,6,8H2,1H3
    • InChI Key: MPHWXRGCXSQQLR-UHFFFAOYSA-N
    • SMILES: C(C1=CN=CC=C1)(C)NC1CSCC1

N-[1-(pyridin-3-yl)ethyl]thiolan-3-amine Pricemore >>

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Additional information on N-[1-(pyridin-3-yl)ethyl]thiolan-3-amine

N-[1-(Pyridin-3-yl)ethyl]thiolan-3-amine: A Comprehensive Overview

The compound with CAS No. 1042582-15-9, commonly referred to as N-[1-(pyridin-3-yl)ethyl]thiolan-3-amine, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its thiolane ring system, which is a five-membered saturated ring containing one sulfur atom, and its pyridine substituent, which imparts distinct electronic and steric properties. The thiolan core of the molecule is a key feature that contributes to its potential applications in drug design and material science.

Recent studies have highlighted the importance of N-[1-(pyridin-3-yl)ethyl]thiolan-3-amine in the development of novel therapeutic agents. Its structure allows for versatile functionalization, enabling researchers to explore its potential as a building block for bioactive molecules. For instance, the pyridine moiety in the molecule can act as a π-electron donor, facilitating interactions with biological targets such as enzymes and receptors. This property has been leveraged in the design of inhibitors for kinases and other protein targets, making it a valuable compound in medicinal chemistry.

One of the most intriguing aspects of N-[1-(pyridin-3-yl)ethyl]thiolan-3-amine is its ability to undergo various chemical transformations while retaining its core structure. Researchers have demonstrated that the thiolane ring can be modified through oxidation, substitution, and cyclization reactions, leading to a wide array of derivatives. These derivatives have been tested for their biological activities, with some showing promising results in anti-inflammatory and anticancer assays. The ability to modify the molecule's structure while preserving its essential features underscores its versatility as a chemical scaffold.

In addition to its pharmacological applications, N-[1-(pyridin-3-yl)ethyl]thiolan-3-amine has also found use in materials science. Its sulfur-containing ring system makes it an attractive candidate for the synthesis of polymers and other advanced materials. Recent advancements in polymer chemistry have utilized this compound as a monomer to create materials with enhanced mechanical properties and thermal stability. The integration of the pyridine group into these materials further enhances their functionality, making them suitable for applications in electronics and biotechnology.

The synthesis of N-[1-(pyridin-3-yl)ethyl]thiolan-3-amine involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the thiolane ring through sulfur-mediated cyclization and the subsequent functionalization of the pyridine moiety. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is readily available for further studies. The development of efficient synthetic routes has been instrumental in advancing research on this compound.

From an environmental standpoint, N-[1-(pyridin-3-yl)ethyl]thiolan-3-amine exhibits favorable biodegradation properties, making it an eco-friendly choice for various applications. Studies have shown that it undergoes rapid degradation under aerobic conditions, reducing its environmental footprint. This characteristic aligns with current trends toward sustainable chemistry and green manufacturing processes.

In conclusion, N-[1-(pyridin-3-yliethyl]thiolan[...]amine (CAS No. 1042582[...]9) stands out as a versatile and multifaceted compound with significant potential across diverse fields. Its unique structure, coupled with its ability to undergo chemical modifications, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing scientific innovation.

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